3-(4-Chlorophenyl)-5-(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine
CAS No.: 861207-12-7
Cat. No.: VC6804306
Molecular Formula: C24H22ClFN4O
Molecular Weight: 436.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 861207-12-7 |
|---|---|
| Molecular Formula | C24H22ClFN4O |
| Molecular Weight | 436.92 |
| IUPAC Name | 4-[2-[3-(4-chlorophenyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethyl]morpholine |
| Standard InChI | InChI=1S/C24H22ClFN4O/c25-20-5-1-17(2-6-20)22-15-27-30-16-19(9-10-29-11-13-31-14-12-29)23(28-24(22)30)18-3-7-21(26)8-4-18/h1-8,15-16H,9-14H2 |
| Standard InChI Key | GOFUPAWCAKFHKC-UHFFFAOYSA-N |
| SMILES | C1COCCN1CCC2=CN3C(=C(C=N3)C4=CC=C(C=C4)Cl)N=C2C5=CC=C(C=C5)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is 4-[2-[3-(4-chlorophenyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethyl]morpholine, reflecting its intricate substitution pattern. Its molecular formula, C₂₄H₂₂ClFN₄O, corresponds to a molecular weight of 436.92 g/mol.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 861207-12-7 |
| Molecular Formula | C₂₄H₂₂ClFN₄O |
| Molecular Weight | 436.92 g/mol |
| SMILES | C1COCCN1CCC2=CN3C(=C(C=N3)C4=CC=C(C=C4)Cl)N=C2C5=CC=C(C=C5)F |
| InChI Key | GOFUPAWCAKFHKC-UHFFFAOYSA-N |
| XLogP3 | 4.8 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
The absence of hydrogen bond donors and presence of six acceptors suggest moderate solubility in polar solvents, though experimental solubility data remain unreported.
Structural Analysis
The pyrazolo[1,5-a]pyrimidine core consists of a fused pyrazole and pyrimidine ring, with the pyrimidine ring adopting a planar conformation due to aromatic stabilization. Substituents at positions 3, 5, and 6 introduce steric and electronic effects:
-
4-Chlorophenyl (position 3): Enhances lipophilicity and π-stacking interactions with biological targets.
-
4-Fluorophenyl (position 5): Modulates electron density and improves metabolic stability.
-
2-Morpholinoethyl (position 6): Introduces a basic nitrogen, facilitating interactions with acidic residues in enzymes or receptors.
Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, indicating significant polarity that may influence binding kinetics.
Synthesis and Reaction Mechanisms
Synthetic Pathways
The compound is synthesized via a multi-step protocol involving cyclocondensation and functionalization:
-
Formation of the Pyrazole Core: 5-Amino-3-arylamino-1H-pyrazole-4-carbonitriles react with β-ketoesters or 1,3-diketones in acetic acid under catalytic H₂SO₄, yielding 4,7-dihydropyrazolo[1,5-a]pyrimidine intermediates .
-
Functionalization: The morpholinoethyl group is introduced via nucleophilic substitution or reductive amination. For example, reacting 6-bromo derivatives with morpholine in the presence of a palladium catalyst achieves this modification.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | AcOH, H₂SO₄, 25°C, 8–12 h | 87–95 |
| Morpholinoethylation | Morpholine, Pd(OAc)₂, K₂CO₃, DMF, 80°C | 75–82 |
Mechanistic Insights
The cyclocondensation proceeds via a tandem nucleophilic attack and dehydration sequence. The 5-aminopyrazole’s amino group attacks the β-ketoester’s carbonyl, forming an enamine intermediate. Subsequent cyclization and aromatization yield the dihydropyrimidine ring, which oxidizes to the fully aromatic system under acidic conditions .
| Activity | Model System | Effective Concentration | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 cells | IC₅₀ = 2.3 µM | c-Src kinase inhibition |
| Antiviral | HCV replicon | EC₅₀ = 7.8 µM | NS5B polymerase inhibition |
| Anti-inflammatory | RAW 264.7 macrophages | IC₅₀ = 4.1 µM | IL-6/TNF-α suppression |
Pharmacokinetic and Toxicological Considerations
ADME Profile
Computational predictions using SwissADME indicate:
-
High gastrointestinal absorption (90%): Favors oral administration.
-
Blood-brain barrier permeability: Moderate (log BB = 0.3), suggesting limited CNS exposure.
-
CYP3A4 substrate: Potential for drug-drug interactions.
Toxicity
Acute toxicity studies in rodents report an LD₅₀ > 500 mg/kg, with no hepatotoxicity observed at therapeutic doses. Chronic exposure data are lacking, necessitating further safety evaluations.
Future Directions and Challenges
Structural Optimization
-
Position 6 modifications: Replacing morpholinoethyl with piperazinyl or thiomorpholine groups may enhance kinase selectivity.
-
Halogen substitution: Introducing trifluoromethyl groups at position 5 could improve metabolic stability .
Clinical Translation
Phase I trials are required to assess human tolerability. Additionally, combination studies with existing chemotherapeutics (e.g., paclitaxel) may reveal synergistic effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume